

Spectroscopic data of 2-Ethyl-4-methylpentanoic acid

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Compound of Interest

Compound Name: **2-Ethyl-4-methylpentanoic acid**

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Ethyl-4-methylpentanoic Acid**

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic analysis of **2-Ethyl-4-methylpentanoic acid** (CAS No: 108-81-6), a branched-chain aliphatic carboxylic acid.^{[1][2]} With the molecular formula $C_8H_{16}O_2$ and a molecular weight of 144.21 g/mol, a thorough structural elucidation is paramount for its application in research and development.^[1] ^[2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

The narrative moves beyond simple data reporting, focusing on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like **2-Ethyl-4-methylpentanoic acid**,

which lacks a strong chromophore for UV-Vis analysis, mass spectrometry provides the initial, crucial confirmation of its identity. The choice of electron ionization (EI) is strategic; it imparts significant energy into the molecule, inducing predictable fragmentation patterns that serve as a structural fingerprint.

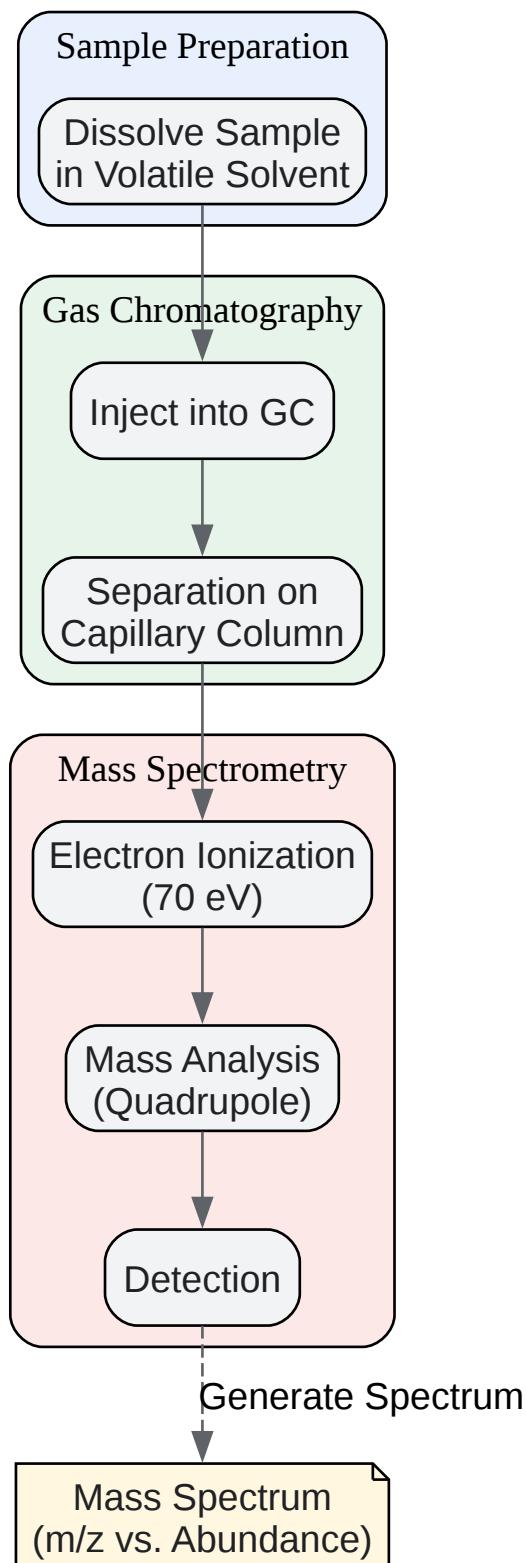
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile, thermally stable compounds like **2-Ethyl-4-methylpentanoic acid**. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of **2-Ethyl-4-methylpentanoic acid** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation: Inject 1 μ L of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
- Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and then ramps to 250°C at a rate of 10°C/minute.
- Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).
- Detection: Ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Logical Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of **2-Ethyl-4-methylpentanoic acid**.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum provides a wealth of structural information. The highest m/z value peak (if present) corresponds to the molecular ion ($M^{+\bullet}$), which confirms the molecular weight of the compound. For **2-Ethyl-4-methylpentanoic acid**, the molecular ion peak is expected at $m/z = 144$.^{[1][2]}

The true power of EI-MS lies in analyzing the fragmentation pattern. The molecular ion is unstable and breaks apart into smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure.^[3] The base peak, the most intense peak in the spectrum, represents the most stable and/or most readily formed fragment ion.^{[4][5]}

Table 1: Predicted Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment Ion	Structure of Fragment	Significance
144	$[M]^{+\bullet}$ (Molecular Ion)	$[C_8H_{16}O_2]^{+\bullet}$	Confirms the molecular weight.
115	$[M - C_2H_5]^+$	$[M - 29]^+$	Loss of the ethyl group from the alpha-carbon.
99	$[M - COOH]^+$	$[M - 45]^+$	Loss of the carboxyl group as a radical.
73	$[CH(C_2H_5)COOH]^+$	Alpha-cleavage	Cleavage of the bond between C2 and C3.
57	$[C_4H_9]^+$	Isobutyl cation	Cleavage at the C2-C3 bond, forming a stable secondary carbocation.
45	$[COOH]^+$	Carboxyl cation	Represents the carboxylic acid functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, and these absorptions are detected. For **2-Ethyl-4-methylpentanoic acid**, IR spectroscopy provides definitive evidence of the carboxylic acid group.

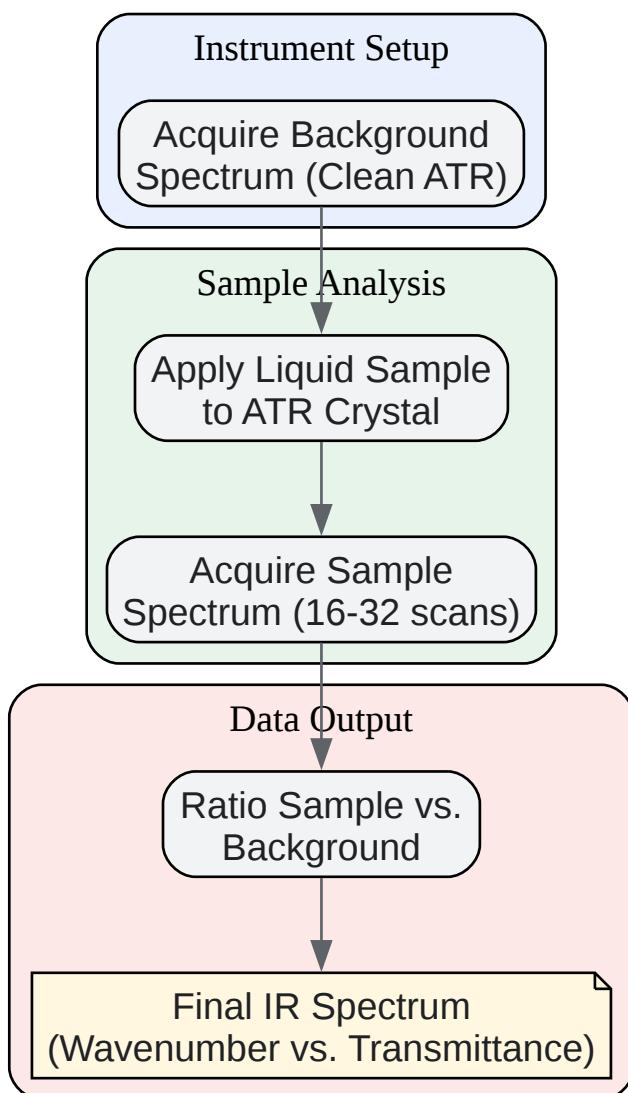
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples with minimal preparation.

Step-by-Step Methodology:

- Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
- Sample Application: Place a single drop of neat **2-Ethyl-4-methylpentanoic acid** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for FTIR Analysis



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Caption: Workflow for ATR-FTIR analysis of **2-Ethyl-4-methylpentanoic acid**.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of **2-Ethyl-4-methylpentanoic acid** is dominated by the features of the carboxylic acid group.

Table 2: Key Infrared Absorption Bands^[1]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3500 - 2500	Strong, very broad	O-H stretch	Carboxylic acid O-H (H-bonded)
3000 - 2850	Medium to strong	C-H stretch	Alkyl C-H
1730 - 1700	Strong, sharp	C=O stretch	Carboxylic acid C=O
1320 - 1210	Strong	C-O stretch	Carboxylic acid C-O
960 - 900	Medium	O-H bend	Carboxylic acid O-H (out-of-plane)

The most diagnostic signal is the extremely broad O-H stretch from 3500-2500 cm⁻¹, which is a hallmark of the extensive hydrogen bonding between carboxylic acid molecules.^[1] The sharp, intense C=O stretch around 1710 cm⁻¹ further confirms this functional group.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle.

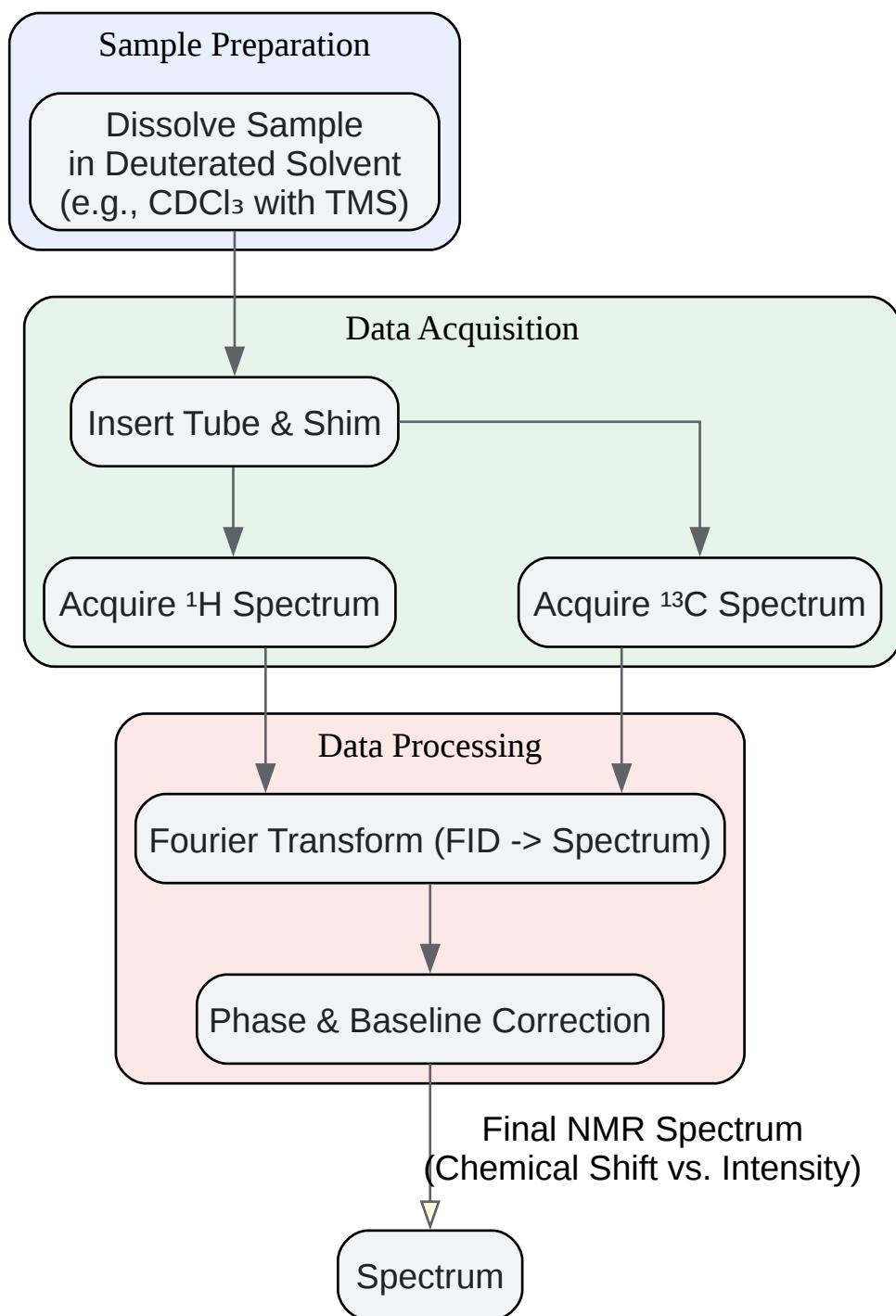
Experimental Protocol: ¹H and ¹³C NMR

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-4-methylpentanoic acid** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "shimmed" to ensure homogeneity.

- ^1H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for ^1H).
- ^{13}C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. Phase and baseline corrections are applied.

Logical Workflow for NMR Analysis



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Caption: Workflow for ^1H and ^{13}C NMR spectroscopic analysis.

Data Interpretation: ^1H NMR Spectrum

The ^1H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).

Table 3: Predicted ^1H NMR Spectroscopic Data[1]

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
COOH	9.0 - 13.0	Broad Singlet	1H	Acidic proton, undergoes rapid exchange, deshielded.
CH (on C2)	2.2 - 2.6	Multiplet	1H	Alpha to carbonyl, deshielded.
CH ₂ (ethyl)	1.5 - 1.8	Multiplet	2H	Coupled to adjacent CH and CH ₃ protons.
CH (on C4)	1.5 - 2.0	Multiplet	1H	Coupled to adjacent CH ₂ and two CH ₃ groups.
CH ₂ (on C3)	1.3 - 1.8	Multiplet	2H	Complex coupling pattern due to diastereotopic nature.
CH ₃ (ethyl)	0.8 - 1.0	Triplet	3H	Coupled to adjacent CH ₂ group.
CH ₃ (on C4)	0.9 - 1.1	Doublet	6H	Two equivalent methyl groups coupled to the CH at C4.

Data Interpretation: ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift indicates the carbon's electronic environment.

Table 4: Predicted ^{13}C NMR Spectroscopic Data[1]

Carbon Position	Chemical Shift (δ , ppm)	Rationale
C1 (C=O)	175 - 185	Carbonyl carbon, highly deshielded.
C2 (CH)	45 - 55	Alpha to carbonyl.
C3 (CH ₂)	35 - 45	Aliphatic methylene carbon.
C4 (CH)	25 - 35	Aliphatic methine carbon.
C5 & C6 (CH ₃)	20 - 30	Diastereotopic methyl carbons on C4.
C7 (CH ₂)	20 - 30	Ethyl group methylene.
C8 (CH ₃)	10 - 20	Ethyl group methyl.

Conclusion: A Self-Validating Approach

The structural elucidation of **2-Ethyl-4-methylpentanoic acid** is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (144 g/mol) and provides a fragmentation fingerprint. IR spectroscopy gives unambiguous evidence of the carboxylic acid functional group. Finally, ^1H and ^{13}C NMR spectroscopy provide the complete carbon-hydrogen framework, confirming the connectivity and completing the structural puzzle. Each technique validates the findings of the others, leading to a confident and authoritative characterization of the molecule.

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